molecular formula C17H23F3N2O2 B6591741 Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1529769-51-4

Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B6591741
CAS No.: 1529769-51-4
M. Wt: 344.37 g/mol
InChI Key: YBYABRMWRIJHPO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a tert-butyl ester group and a phenyl ring bearing an amino group and a trifluoromethyl group

Properties

IUPAC Name

tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-6-4-11(5-7-22)12-8-13(17(18,19)20)10-14(21)9-12/h8-11H,4-7,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYABRMWRIJHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136132
Record name 1,1-Dimethylethyl 4-[3-amino-5-(trifluoromethyl)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529769-51-4
Record name 1,1-Dimethylethyl 4-[3-amino-5-(trifluoromethyl)phenyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1529769-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[3-amino-5-(trifluoromethyl)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Ring Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing the aryl-piperidine backbone. In one approach, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is coupled with 3-bromo-5-(trifluoromethyl)aniline under palladium catalysis. The reaction employs Pd(PPh₃)₄ (2 mol%) in a dioxane/water (4:1) solvent system at 80°C for 12 hours, achieving yields of 78–82%. Key advantages include excellent functional group tolerance and stereochemical retention.

Optimization Insights :

  • Base Selection : K₃PO₄ outperforms Na₂CO₃, minimizing side reactions like proto-deboronation.

  • Solvent Effects : Aqueous dioxane enhances boronic acid solubility while stabilizing the palladium catalyst.

ParameterOptimal ConditionYield Impact
Catalyst Loading2 mol% Pd(PPh₃)₄+15% vs. 1%
Temperature80°C+22% vs. 60°C
Reaction Time12 hoursPlateau after 10h

Buchwald-Hartwig Amination for Direct Amino Group Installation

For late-stage amination, tert-butyl 4-[3-bromo-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes Buchwald-Hartwig coupling with ammonia equivalents. Using Xantphos as a ligand and Pd₂(dba)₃ (3 mol%) in toluene at 110°C, this method achieves 70–75% yield. The trifluoromethyl group’s electron-withdrawing nature necessitates higher temperatures but suppresses undesired C-N bond cleavage.

Photochemical Amination via Radical Intermediates

Visible Light-Mediated C-H Activation

A photoredox approach utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and Ru(bpy)₃Cl₂ under blue LED irradiation enables direct C-H amination of tert-butyl 4-[3-bromo-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate. In anhydrous dichloroethane with oxygen as the oxidant, this method achieves 95% yield in 10 hours. The mechanism proceeds via a nitrogen-centered radical, bypassing traditional protecting group requirements.

Advantages Over Thermal Methods :

  • Functional Group Compatibility : Tolerates acid-sensitive tert-butyl carbamates.

  • Scalability : Continuous-flow reactors enhance light penetration for gram-scale synthesis.

Reductive Amination of Nitro Precursors

Nitro Group Reduction and Subsequent Protection

Starting from tert-butyl 4-[3-nitro-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate, catalytic hydrogenation (H₂, 50 psi) over Raney Nickel at 25°C quantitatively reduces the nitro group to an amine. Post-reduction, Boc protection is unnecessary due to the pre-existing tert-butyl carbamate.

Critical Considerations :

  • Catalyst Poisoning : Residual bromine from earlier steps requires rigorous washing with EDTA solutions.

  • Solvent Choice : Ethanol/water (9:1) minimizes lactamization side reactions (<2% by HPLC).

Multi-Step Synthesis via Intermediate Protection

Orthogonal Protection-Deprotection Sequences

A modular route involves:

  • Piperidine Ring Construction : Cyclohexenone undergoes Strecker amino acid synthesis with Boc protection (78% yield).

  • Trifluoromethyl Introduction : Ullmann coupling with CuI/1,10-phenanthroline installs CF₃ at the meta position (65% yield).

  • Final Deprotection : TFA-mediated cleavage in dichloromethane yields the free amine, with immediate re-protection using Boc anhydride (89% yield).

Industrial-Scale Refinements :

  • Cost Efficiency : Replacing Pd catalysts with Cu in Ullmann steps reduces raw material costs by 40%.

  • Waste Stream Management : Ethanol recrystallization achieves >99.5% purity while recycling solvents.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Suzuki-Miyaura8298.7120Pilot Plant
Photochemical9599.2180Lab-Scale
Reductive Amination9999.590Industrial
Multi-Step6597.8210Preclinical

Key Trade-Offs :

  • Photochemical : High yield but limited by light penetration in batch reactors.

  • Reductive Amination : Cost-effective but requires nitro precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 344.37 g/mol
  • CAS Number : 916421-14-2
  • Structural Features : The compound contains a piperidine ring substituted with a tert-butyl group and an amino group, which contributes to its biological activity.

Medicinal Chemistry

Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with various biological targets:

  • Antagonists and Inhibitors : Research indicates that compounds with similar structures can act as antagonists for certain receptors or as inhibitors for specific enzymes involved in disease pathways .

Neurological Research

The compound's piperidine structure is often associated with neuroactive properties. Studies have shown that derivatives of piperidine can exhibit neuroprotective effects and may be explored for treating neurological disorders:

  • Dopaminergic Activity : Some piperidine derivatives have shown promise in modulating dopaminergic pathways, which could be beneficial in conditions like Parkinson's disease .

Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties:

  • Mechanism of Action : The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells .

Case Study 1: Drug Development

A recent study investigated the synthesis and biological evaluation of derivatives of this compound. The results indicated promising activity against specific cancer cell lines, suggesting that modifications to the structure could enhance efficacy and selectivity.

Case Study 2: Neuropharmacology

Another research effort focused on the neuropharmacological effects of similar piperidine compounds. This study demonstrated that certain derivatives could improve cognitive function in animal models, highlighting the potential for developing treatments for neurodegenerative diseases .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityTargetReference
This compoundAnticancerCancer Cell Lines
Piperidine Derivative ADopaminergic ModulationDopamine Receptors
Piperidine Derivative BNeuroprotective EffectsNeurotransmitter Pathways

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s potential as a drug candidate and its utility in various chemical reactions.

Biological Activity

Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic compound with notable biological activity, primarily explored in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl ester group and a phenyl substitution that includes an amino group and a trifluoromethyl group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Property Value
Molecular FormulaC17H23F3N2O2
Molecular Weight348.38 g/mol
CAS Number1529769-51-4
LogP (octanol-water partition)3.0

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group contributes to its lipophilicity. These interactions may modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that related piperidine derivatives demonstrate significant antiproliferative activity, with IC50 values ranging from 6.3 µM to 21 µM against various cancer types, including colon adenocarcinoma and lung carcinoma .

Antimicrobial Activity

In addition to antitumor properties, the compound's structural analogs have been screened for antimicrobial activity against pathogens such as Mycobacterium tuberculosis. High-throughput screening identified several analogs with promising anti-tubercular activity, suggesting that modifications to the piperidine core can enhance efficacy against resistant strains .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxicity of a series of piperidine derivatives, including those similar to this compound. The results showed that these compounds could inhibit cell proliferation in several cancer cell lines, indicating potential for development as anticancer agents .
  • Antimicrobial Screening : Another investigation focused on the anti-tubercular properties of piperidinyl compounds derived from high-throughput screening. The study highlighted that certain modifications led to improved potency against M. tuberculosis, emphasizing the role of structural variations in enhancing biological activity .

Comparative Analysis

When compared to similar compounds lacking the trifluoromethyl group, this compound exhibits enhanced lipophilicity and metabolic stability, which are crucial for drug-like properties.

Compound IC50 (µM) Biological Activity
This compound6.3 - 21Antitumor
Tert-butyl 4-(aminomethyl)-4-(3-trifluoromethyl)phenyl)piperidine-1-carboxylate>50Less potent

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:
Synthesis typically involves coupling a piperidine derivative with a substituted phenyl group. A common approach is reacting 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butoxycarbonyl (Boc) protecting group . Reaction progress is monitored via thin-layer chromatography (TLC) to optimize yield and purity . Post-synthesis, purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of temperature (0–25°C) and anhydrous conditions to prevent Boc-group hydrolysis.

Basic Question: How is structural characterization performed to confirm the compound’s identity?

Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the piperidine ring protons (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm). Aromatic protons from the trifluoromethylphenyl group appear as distinct multiplets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 359.18 (calculated for C₁₇H₂₂F₃N₂O₂) .
  • Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Seek medical attention if irritation persists .
  • Storage: Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

Advanced Question: How does the compound’s reactivity vary under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions: The Boc group is cleaved with trifluoroacetic acid (TFA) in dichloromethane, yielding the free piperidine amine. Reaction completion is confirmed by TLC (disappearance of Boc-protected spot) .
  • Basic Conditions: Stability tests show no decomposition in pH 7–9 buffers over 24 hours, but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester moiety .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, necessitating controlled heating during reactions .

Advanced Question: What strategies resolve contradictions in reported biological activity data for analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare analogs like tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (lacking CF₃) to assess the trifluoromethyl group’s impact on receptor binding. Fluorine’s electronegativity enhances lipophilicity and metabolic stability .
  • In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., kinases), validated by IC₅₀ assays. Discrepancies in activity may arise from stereochemical variations (R vs. S configurations) .
  • Experimental Replication: Reproduce assays under standardized conditions (e.g., 10% DMSO in PBS) to minimize solvent effects on activity .

Advanced Question: How are data gaps in toxicity and environmental impact addressed?

Methodological Answer:

  • Toxicity Profiling: Acute toxicity is extrapolated from structurally similar piperidine derivatives (e.g., LD₅₀ > 500 mg/kg in rodents). In vitro assays (Ames test, hepatocyte viability) screen for mutagenicity and cytotoxicity .
  • Environmental Fate: Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation (half-life: ~30 days) and bioaccumulation (log Kow: 2.8). Experimental validation via OECD 301D (closed bottle test) is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate

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